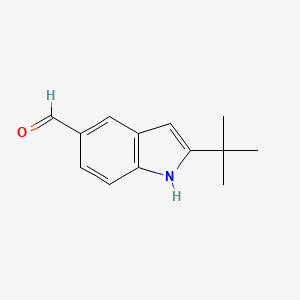

2-(tert-Butyl)-1H-indole-5-carbaldehyde

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H15NO |

|---|---|

Molecular Weight |

201.26 g/mol |

IUPAC Name |

2-tert-butyl-1H-indole-5-carbaldehyde |

InChI |

InChI=1S/C13H15NO/c1-13(2,3)12-7-10-6-9(8-15)4-5-11(10)14-12/h4-8,14H,1-3H3 |

InChI Key |

HBGQEFFZKQCRMX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC2=C(N1)C=CC(=C2)C=O |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies for 2 Tert Butyl 1h Indole 5 Carbaldehyde

Strategic Approaches for Indole (B1671886) Core Construction

The formation of the indole ring is the foundational step in the synthesis of 2-(tert-Butyl)-1H-indole-5-carbaldehyde. Both classical and modern methods are evaluated for their applicability in creating the sterically demanding 2-substituted indole framework.

Evaluation of Classical Indole Synthesis Protocols for Substituted Systems

Traditional methods for indole synthesis, while historically significant, often face limitations when applied to the synthesis of highly substituted indoles.

Fischer Indole Synthesis: This well-established method involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. wikipedia.orgjk-sci.commdpi.com For the synthesis of a 2-tert-butylindole derivative, the corresponding pivalaldehyde (2,2-dimethylpropanal) would be required. However, the steric hindrance of the tert-butyl group can impede the key ntu.edu.sgntu.edu.sg-sigmatropic rearrangement, potentially leading to low yields or the formation of side products. youtube.com The choice of acid catalyst is crucial, with options ranging from Brønsted acids like HCl and H2SO4 to Lewis acids such as BF3 and ZnCl2. wikipedia.orgmdpi.com

Bischler-Möhlau Indole Synthesis: This method forms a 2-aryl-indole from an α-bromo-acetophenone and excess aniline. wikipedia.orgdrugfuture.com While effective for 2-arylindoles, its direct application for synthesizing 2-alkylindoles like the target compound is not straightforward. Modifications would be necessary to incorporate the tert-butyl group at the 2-position. The classical conditions are often harsh and can result in unpredictable regioselectivity. wikipedia.org

Madelung Synthesis: The Madelung synthesis involves the intramolecular cyclization of an N-phenylamide using a strong base at high temperatures. wikipedia.org This method is particularly useful for preparing 2-alkylindoles that are not easily accessible through electrophilic substitution. wikipedia.org However, the vigorous reaction conditions (200–400 °C) can be a significant drawback. wikipedia.org A modification by Smith utilizes organolithium reagents to effect the cyclization under milder conditions. wikipedia.org More recent advancements have introduced a tandem Madelung synthesis using a LiN(SiMe3)2/CsF system, which allows for the synthesis of N-methyl-2-arylindoles in a one-pot process with improved functional group compatibility. organic-chemistry.org

| Synthesis Method | Key Reactants | Conditions | Applicability to 2-tert-Butylindole |

| Fischer Indole Synthesis | Phenylhydrazine, Pivalaldehyde | Acid catalyst (Brønsted or Lewis) | Potentially low yields due to steric hindrance. wikipedia.orgjk-sci.commdpi.comyoutube.com |

| Bischler-Möhlau Synthesis | α-Halo ketone, Aniline | High temperature, excess aniline | Not directly applicable for 2-alkylindoles. wikipedia.orgdrugfuture.com |

| Madelung Synthesis | N-acyl-o-toluidine | Strong base, high temperature | Suitable for 2-alkylindoles, but harsh conditions. wikipedia.org |

Exploration of Modern Catalytic Strategies for Indole Annulation

Modern catalytic methods offer milder reaction conditions and greater functional group tolerance, providing viable alternatives to classical syntheses.

Palladium-Catalyzed Indole Synthesis: Palladium catalysis has emerged as a powerful tool for indole synthesis. One notable approach involves the palladium-catalyzed double reductive cyclization of 2,3-dinitro-1,4-dialkenylbenzenes. nih.gov This method allows for the flexible preparation of unsymmetrical pyrroloindoles. Another strategy is the palladium-catalyzed reaction of 2-iodostyrenes with di-t-butyldiaziridinone, which installs two C-N bonds simultaneously. organic-chemistry.org The Larock indole synthesis is another prominent palladium-catalyzed method. youtube.com

Copper-Catalyzed Indole Synthesis: Copper catalysts are also effective for indole formation. A copper(II)-catalyzed cyclization of 2-ethynylaniline (B1227618) derivatives provides a route to 2-substituted indoles. organic-chemistry.org

Regioselective Functionalization Techniques at C-2 and C-5 Positions of the Indole Ring

Once the indole core is formed, or concurrently with its formation, the tert-butyl and carbaldehyde groups must be introduced at the correct positions.

Methodologies for Introduction of Bulky Alkyl Groups (e.g., tert-Butyl) at C-2

Directly installing a bulky tert-butyl group at the C-2 position of an existing indole ring is a significant synthetic hurdle.

Palladium-Catalyzed C-H Alkylation: A significant breakthrough has been the development of palladium-catalyzed direct C-H alkylation at the C-2 position of free N-H indoles. acs.org This method utilizes a norbornene-mediated cascade C-H activation process, demonstrating high regioselectivity and excellent functional group tolerance. acs.orgrsc.orgrsc.orgtum.de This represents a highly attractive and straightforward approach to 2-alkylindoles. acs.org

Iron-Catalyzed C-H Alkylation: Iron catalysis offers a more sustainable and cost-effective alternative for C-2 alkylation. Iron-catalyzed directed C-2 alkylation of indoles with vinylarenes has been developed, affording 1,1-diarylalkane derivatives with high regioselectivity. ntu.edu.sg

Metalation and Alkylation: The C-2 position of the indole ring can be metalated using a strong base like n-butyllithium, followed by quenching with an appropriate electrophile. For a tert-butyl group, this would involve reaction with a tert-butyl halide. This approach has been successfully used to introduce a prenyl group at the C-2 position of a substituted indole. nih.gov

Site-Specific Formylation Techniques for Indole C-5 Functionalization

The introduction of a formyl group at the C-5 position requires careful control of regioselectivity, as formylation can also occur at other positions, notably C-3.

Vilsmeier-Haack Reaction: The Vilsmeier-Haack reaction is a widely used method for formylating electron-rich aromatic and heteroaromatic compounds. sid.irijpcbs.comwikipedia.org It employs a Vilsmeier reagent, typically formed from phosphorus oxychloride and a substituted amide like N,N-dimethylformamide (DMF). ijpcbs.comwikipedia.org While formylation of unsubstituted indole typically occurs at the C-3 position, the presence of a bulky substituent at C-2 can direct the formylation to the C-5 position. However, non-regioselective formylation can still be an issue. rsc.org

Duff Reaction: The Duff reaction utilizes hexamine as the formylating agent and is typically used for the formylation of highly activated aromatics like phenols. wikipedia.org A modified Duff reaction using trifluoroacetic acid as a solvent can overcome some of the limitations of the classical procedure. mdma.ch

Orthoformate-Based Formylation: A recent development involves the boron trifluoride diethyl etherate (BF3·OEt2) catalyzed C-H formylation of indoles using trimethyl orthoformate (TMOF) as the formyl source. acs.org This method has been shown to be effective for the C-3 formylation of indoles with various substituents at the C-5 position. acs.org Its applicability for direct C-5 formylation would depend on the directing effects of the C-2 substituent.

Formylation via Lithiation: A two-step process involving bromination of the indole at the 5-position, followed by lithium-halogen exchange and quenching with a formylating agent like DMF, can provide a regioselective route to the 5-carbaldehyde. mdma.ch

| Formylation Method | Reagents | Typical Conditions | Notes on Regioselectivity |

| Vilsmeier-Haack Reaction | POCl3, DMF | Mild | C-3 is generally favored; C-2 substituent can direct to C-5. sid.irijpcbs.comwikipedia.orgrsc.org |

| Duff Reaction | Hexamine, Acid | Often requires harsh conditions | Typically ortho to activating groups. wikipedia.orgmdma.ch |

| Boron-Catalyzed Formylation | BF3·OEt2, TMOF | Mild | Primarily reported for C-3 formylation. acs.org |

| Lithiation/Formylation | Brominating agent, n-BuLi, DMF | Two-step, low temperature | Highly regioselective for the 5-position. mdma.ch |

Multi-step Synthetic Sequences for this compound

The synthesis of this compound necessitates a carefully planned multi-step sequence. A plausible retrosynthetic analysis would involve disconnecting the formyl group first, leading to 2-tert-butyl-1H-indole as a key intermediate. This intermediate could then be synthesized using one of the methods described for indole core construction and C-2 functionalization.

Example Synthetic Pathway:

Indole Core Formation and C-2 Functionalization: A potential route could start with a palladium-catalyzed C-2 tert-butylation of a suitable indole precursor. Alternatively, a classical approach like the Madelung synthesis could be employed, starting from an appropriately substituted N-acyl-o-toluidine.

C-5 Formylation: The resulting 2-tert-butyl-1H-indole would then be subjected to a regioselective formylation at the C-5 position. Given the steric bulk at C-2, a Vilsmeier-Haack reaction might favor C-5 formylation. However, to ensure complete regioselectivity, a directed approach involving bromination at C-5 followed by lithiation and formylation would be a more robust strategy.

The development of efficient and scalable syntheses for complex molecules like this compound is crucial for advancing drug discovery and materials science. The methods outlined here highlight the interplay between classical and modern synthetic techniques in achieving these goals.

Convergent and Divergent Synthetic Pathways

The construction of the this compound framework can be approached from two primary strategic directions: divergent synthesis, which involves modifying a pre-existing indole core, and convergent synthesis, where the indole ring is assembled from smaller, functionalized fragments.

Divergent Synthesis:

A divergent approach is often the more straightforward route, commencing with the commercially available or readily synthesized 2-(tert-butyl)-1H-indole. The key transformation is the regioselective introduction of a formyl group onto the C5 position of the indole ring. The Vilsmeier-Haack reaction is a classic and effective method for this purpose. This reaction typically employs a mixture of phosphorus oxychloride (POCl₃) and a tertiary amide, most commonly N,N-dimethylformamide (DMF), which forms the electrophilic Vilsmeier reagent (chlorodimethylformiminium ion).

The reaction proceeds via electrophilic aromatic substitution. The indole nitrogen's lone pair participates in activating the benzene (B151609) portion of the heterocycle, directing the electrophile primarily to the C3 position. However, with the C3 position unsubstituted and the bulky tert-butyl group at C2 providing some steric hindrance, careful control of reaction conditions is necessary to achieve formylation at the electron-rich C5 position of the benzene ring. The use of specific Lewis acids can help modulate the regioselectivity.

An alternative divergent strategy involves the lithiation of a protected 2-(tert-butyl)-1H-indole. Protection of the indole nitrogen, for instance as an N-sulfonyl or N-benzyl derivative, is followed by halogen-metal exchange of a pre-installed C5-bromo substituent. The resulting C5-lithiated indole can then be quenched with an appropriate formylating agent, such as DMF, to yield the desired aldehyde after deprotection.

Convergent Synthesis:

A convergent synthesis builds the indole ring from components that already contain the required substituents. One plausible route is the Fischer indole synthesis. This would involve the condensation of 4-formylphenylhydrazine with pivalaldehyde (2,2-dimethylpropanal). The resulting hydrazone would then be subjected to cyclization under acidic conditions (using catalysts such as polyphosphoric acid, zinc chloride, or protonic acids) to form the indole ring. The aldehyde group on the phenylhydrazine starting material would need to be protected during the cyclization step to prevent undesired side reactions.

Another powerful convergent method involves transition metal-catalyzed cross-coupling reactions. For instance, a Sonogashira coupling could be employed to connect a protected 4-bromo-2-alkynylaniline derivative with a tert-butyl-containing coupling partner. Subsequent intramolecular cyclization, often mediated by a base or a transition metal catalyst, would construct the indole scaffold with the substituents in their designated positions. Such multi-component reaction strategies offer high efficiency and the ability to rapidly build molecular diversity. rug.nl

Optimization of Reaction Conditions and Yields

The efficiency of any synthetic pathway is critically dependent on the optimization of reaction parameters. For the divergent formylation of 2-(tert-butyl)-1H-indole, a systematic study of variables is essential to maximize the yield of the C5-carbaldehyde isomer and minimize the formation of byproducts. Key parameters for optimization in a Vilsmeier-Haack reaction include the choice of solvent, reaction temperature, stoichiometry of the reagents, and reaction time.

A representative optimization table for the Vilsmeier-Haack formylation of 2-(tert-butyl)-1H-indole is presented below. The data illustrates a typical workflow for refining reaction conditions to achieve a desirable outcome.

Table 1: Optimization of the Vilsmeier-Haack Formylation of 2-(tert-Butyl)-1H-indole This table is a hypothetical representation based on common optimization strategies for similar chemical transformations.

| Entry | Vilsmeier Reagent (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield of 5-carbaldehyde (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | POCl₃/DMF (1.2) | DCM | 0 to 25 | 12 | 35 | Significant recovery of starting material. |

| 2 | POCl₃/DMF (2.0) | DCM | 0 to 25 | 12 | 50 | Improved conversion, some C3-formylation observed. |

| 3 | POCl₃/DMF (2.0) | 1,2-Dichloroethane (B1671644) | 50 | 6 | 65 | Higher temperature improves rate and C5 selectivity. |

| 4 | POCl₃/DMF (2.0) | DMF | 50 | 6 | 45 | Excess DMF as solvent leads to lower yield. |

| 5 | POCl₃/DMF (2.5) | 1,2-Dichloroethane | 80 | 4 | 78 | Optimal conditions found with higher temperature and slight excess of reagent. |

| 6 | POCl₃/DMF (2.5) | 1,2-Dichloroethane | 100 | 4 | 72 | Slight decomposition observed at higher temperatures. |

The results suggest that using approximately 2.5 equivalents of the Vilsmeier reagent in a non-coordinating solvent like 1,2-dichloroethane at an elevated temperature of 80°C provides the highest yield of the desired this compound. Further fine-tuning could involve screening Lewis acid additives to potentially lower the required temperature and improve regioselectivity.

Application of Sustainable Chemical Principles in Synthesis

Modern synthetic chemistry places a strong emphasis on the incorporation of green chemistry principles to reduce environmental impact and enhance safety. The synthesis of this compound can be made more sustainable by focusing on solvent choice, waste reduction, and the use of catalytic methods.

Green Chemistry Protocols: Solvent Minimization and Alternative Media

A primary goal of green chemistry is to reduce or eliminate the use of hazardous solvents. Traditional solvents for indole synthesis and functionalization, such as DMF, dichloromethane (B109758) (DCM), and 1,2-dichloroethane, are often toxic, volatile, and difficult to dispose of.

Solvent Minimization and Replacement: Investigating the synthesis in greener solvents is a key step. For the Vilsmeier-Haack reaction, while challenging, studies on similar transformations have explored the use of more benign alternatives like 2-methyltetrahydrofuran (B130290) (2-MeTHF), which is derived from renewable resources, or cyclopentyl methyl ether (CPME). For convergent syntheses like the Fischer indole synthesis, the use of water or ethanol (B145695) as a solvent, particularly in combination with a water-tolerant acid catalyst, represents a significant green advancement. rsc.org

Solvent-Free Conditions: In certain cases, reactions can be conducted under solvent-free conditions. For example, the condensation step in a Fischer indole synthesis could potentially be carried out by neat grinding of the reactants, possibly with a solid acid catalyst. This approach dramatically reduces solvent waste. Similarly, some Friedel-Crafts type reactions on indoles have been shown to proceed efficiently under solvent-free conditions when heated, which could be applicable to the formylation step. beilstein-journals.org

Catalyst Design for Efficient and Selective Transformations

Catalysis is a cornerstone of green chemistry, offering pathways to increase reaction efficiency, selectivity, and atom economy while reducing energy consumption and waste.

Lewis and Brønsted Acid Catalysis: In the divergent formylation of 2-(tert-butyl)-1H-indole, the choice of acid catalyst is crucial. Instead of stoichiometric amounts of phosphorus oxychloride, a catalytic amount of a recyclable, solid acid catalyst could be explored. Zeolites or acidic resins could potentially catalyze the reaction, offering the advantages of easy separation and reuse, thus minimizing waste. For convergent routes like the Fischer synthesis, solid acid catalysts such as montmorillonite (B579905) clay or Nafion have been used as effective and environmentally benign alternatives to corrosive mineral acids like sulfuric acid or polyphosphoric acid.

Photocatalysis: Visible-light photocatalysis represents a cutting-edge sustainable technology. rsc.org It allows for reactions to occur under extremely mild conditions, often at room temperature, using light as a clean energy source. A potential photocatalytic route could involve the generation of a formyl radical or a related electrophile that could then react with the indole nucleus. While a direct photocatalytic formylation at C5 is not yet established, the principles of photocatalysis offer a promising avenue for future development of highly selective and green C-H functionalization reactions on the indole core. rsc.org

Transition-Metal Catalysis: For convergent syntheses involving cross-coupling reactions, modern catalyst design focuses on using catalysts with very high turnover numbers, allowing for extremely low catalyst loadings (in the ppm range). The use of catalysts based on earth-abundant and less toxic metals, such as iron or copper, as alternatives to precious metals like palladium, is a major goal in sustainable catalysis. rug.nl Designing ligands that promote high catalytic activity and selectivity in greener solvents is an active area of research that could be applied to advanced synthetic routes for this compound.

Advanced Reactivity and Derivatization Chemistry of 2 Tert Butyl 1h Indole 5 Carbaldehyde

Chemical Transformations of the Indole (B1671886) Nucleus

The indole ring system is known for its rich and diverse reactivity, which is significantly influenced by the electronic and steric effects of its substituents. In the case of 2-(tert-Butyl)-1H-indole-5-carbaldehyde, the bulky tert-butyl group at the 2-position and the electron-withdrawing carbaldehyde group at the 5-position play crucial roles in directing the outcomes of various chemical transformations.

Electrophilic Aromatic Substitution Reactions on the Indole Ring (e.g., Halogenation, Nitration)

Electrophilic aromatic substitution (EAS) is a fundamental reaction of indoles, typically occurring at the electron-rich C3 position. ic.ac.uk However, in this compound, the C3 position is unsubstituted and available for electrophilic attack. The presence of the tert-butyl group at the C2 position sterically hinders the approach of electrophiles to the C3 position to some extent, while the electron-withdrawing nature of the 5-carbaldehyde group deactivates the benzene (B151609) portion of the indole ring towards electrophilic attack.

Research on related indole structures provides insights into the expected reactivity. For instance, the bromination of 2-tert-butylindole-3-carbaldehyde can be regioselectively achieved at the 5-position using N-bromosuccinimide (NBS) in the presence of a Lewis acid like BF₃·Et₂O. This suggests that halogenation of this compound would likely occur at other available positions on the indole ring, such as C3, C4, C6, or C7, depending on the specific reaction conditions and the nature of the electrophile. The directing effects of the existing substituents would need to be carefully considered to achieve regioselectivity.

Nitration of indole derivatives, typically carried out with reagents like nitric acid in sulfuric acid, would introduce a nitro group onto the ring. In the case of this compound, the position of nitration would be influenced by the combined directing effects of the tert-butyl and carbaldehyde groups.

| Reaction Type | Typical Reagents | Potential Products |

| Halogenation | N-Bromosuccinimide (NBS), N-Iodosuccinimide (NIS) | Halogenated derivatives at C3, C4, C6, or C7 |

| Nitration | Nitric acid/Sulfuric acid | Nitrated derivatives |

Nucleophilic Reactivity and its Modulation by the tert-Butyl Substituent

While the indole ring itself is generally electron-rich and thus not highly susceptible to nucleophilic attack, certain derivatives can undergo nucleophilic substitution reactions. For example, in compounds like 1-methoxy-6-nitroindole-3-carbaldehyde, the methoxy (B1213986) group at the 1-position can be displaced by various nucleophiles. nii.ac.jp The presence of a strong electron-withdrawing group, such as a nitro group, facilitates such reactions. nii.ac.jp

The tert-butyl group at the C2 position in this compound would be expected to sterically hinder any potential nucleophilic attack at adjacent positions. However, the primary site for nucleophilic reactivity in this molecule is the carbaldehyde group, which will be discussed in a later section. Nucleophilic reactions directly on the indole nucleus of this specific compound are less common but could potentially be engineered under specific conditions, such as through the formation of an organometallic intermediate.

Investigation of Cycloaddition Reactions Involving the Indole π-System

The indole π-system can participate in cycloaddition reactions, such as the Diels-Alder reaction, although this is less common than for simpler dienes. youtube.com These reactions involve the [4+2] cycloaddition of a diene with a dienophile. youtube.com The success of such reactions with indole derivatives often depends on the nature of the substituents on both the indole and the dienophile. The electron-donating or -withdrawing properties of the substituents can influence the energy levels of the frontier molecular orbitals (HOMO and LUMO), which govern the feasibility of the cycloaddition. youtube.com

For this compound, the potential for it to act as a diene or dienophile in cycloaddition reactions would be an area for further investigation. The electronic effects of the tert-butyl and carbaldehyde groups would play a significant role in determining its reactivity in such transformations.

Transformations of the Carbaldehyde Functional Group

The carbaldehyde group at the 5-position is a highly versatile functional group that can undergo a wide range of chemical transformations, providing a gateway to a diverse array of derivatives.

Condensation Reactions for Schiff Base Formation and Imine Derivatization

One of the most common and important reactions of aldehydes is their condensation with primary amines to form Schiff bases, which contain an imine (-C=N-) functional group. wjpsonline.comajchem-b.comorientjchem.org This reaction is typically carried out by refluxing the aldehyde and amine in a suitable solvent, often with acid catalysis. ajchem-b.com

The reaction of this compound with various primary amines would lead to the formation of a series of novel Schiff base derivatives. These derivatives are of interest in medicinal chemistry as the imine group can be a key pharmacophore in biologically active molecules. orientjchem.orgnih.gov The synthesis of Schiff bases from indole-3-carboxaldehyde (B46971) with amino acids and aminophenols has been reported, highlighting the feasibility of such transformations. nih.gov

| Reactant Amine | Resulting Schiff Base | Potential Application |

| Aniline | N-((2-(tert-Butyl)-1H-indol-5-yl)methylene)aniline | Synthetic intermediate |

| Amino Acids | Schiff bases of amino acids | Biologically active compounds |

| Hydrazine | Hydrazone derivative | Precursor for further synthesis |

Oxidation and Reduction Pathways of the Aldehyde Moiety

The aldehyde functional group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol. organic-chemistry.orglibretexts.orglibretexts.org

Oxidation: The oxidation of this compound would yield 2-(tert-Butyl)-1H-indole-5-carboxylic acid. A variety of oxidizing agents can be employed for this transformation, including potassium permanganate (B83412), chromium trioxide, or milder reagents to avoid over-oxidation or side reactions on the indole nucleus. organic-chemistry.org The resulting carboxylic acid can be further derivatized, for example, by conversion to its tert-butyl ester. researchgate.net

Reduction: The reduction of the carbaldehyde group to a primary alcohol, (2-(tert-Butyl)-1H-indol-5-yl)methanol, can be achieved using various reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a common and selective reagent for the reduction of aldehydes and ketones. libretexts.orglibretexts.org A more powerful reducing agent like lithium aluminum hydride (LiAlH₄) could also be used, although it is less selective and can also reduce other functional groups. libretexts.orglibretexts.org The resulting alcohol can serve as a precursor for further synthetic modifications.

| Transformation | Typical Reagents | Product |

| Oxidation | Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃) | 2-(tert-Butyl)-1H-indole-5-carboxylic acid |

| Reduction | Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄) | (2-(tert-Butyl)-1H-indol-5-yl)methanol |

Carbon-Carbon and Carbon-Nitrogen Coupling Reactions at the Aldehyde Site

The aldehyde functionality of this compound is a key handle for constructing more complex molecular architectures through carbon-carbon and carbon-nitrogen bond formation.

Carbon-Carbon Coupling:

Classic olefination reactions, such as the Wittig and Horner-Wadsworth-Emmons reactions, can be employed to convert the aldehyde into an alkene. For instance, reaction with a phosphorus ylide (Wittig reagent) or a phosphonate (B1237965) carbanion (HWE reagent) can introduce a variety of substituted vinyl groups at the C5 position of the indole.

Another significant carbon-carbon bond-forming reaction is the aldol (B89426) condensation. In the presence of a suitable base or acid catalyst, this compound can react with ketones or other enolizable carbonyl compounds to form β-hydroxy carbonyl compounds, which can be subsequently dehydrated to yield α,β-unsaturated carbonyl derivatives.

Carbon-Nitrogen Coupling:

Reductive amination is a powerful and widely used method for forming carbon-nitrogen bonds. This two-step, one-pot process involves the initial reaction of the aldehyde with a primary or secondary amine to form an imine or iminium ion intermediate, which is then reduced in situ by a reducing agent, such as sodium borohydride or sodium triacetoxyborohydride, to afford the corresponding amine. This reaction provides a straightforward route to a diverse range of N-substituted 5-aminomethylindoles.

The formation of imines and related C=N bonds is another important transformation. Condensation of this compound with primary amines, hydrazines, or hydroxylamines yields the corresponding imines, hydrazones, or oximes, respectively. These products can be valuable intermediates for further synthetic manipulations or can be target molecules in their own right.

N-Substitution Chemistry of the Indole Nitrogen

The nitrogen atom of the indole ring in this compound is nucleophilic and can readily undergo substitution reactions.

Alkylation and Acylation Strategies on the Indole Nitrogen

N-Alkylation:

The indole nitrogen can be alkylated using various alkylating agents under basic conditions. A common procedure involves deprotonation of the N-H bond with a base like sodium hydride (NaH) or potassium carbonate (K2CO3) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile (B52724), followed by the addition of an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) or other electrophilic alkylating agents. This allows for the introduction of a wide range of alkyl groups onto the indole nitrogen.

N-Acylation:

Similarly, acylation of the indole nitrogen can be achieved by treatment with acylating agents like acid chlorides or anhydrides in the presence of a base. This reaction is often performed using reagents such as acetyl chloride or acetic anhydride (B1165640) with a base like pyridine (B92270) or triethylamine. The resulting N-acylindoles are generally more stable than their N-alkylated counterparts.

Protective Group Strategies for Indole N-H

In many multi-step syntheses, it is necessary to protect the indole nitrogen to prevent unwanted side reactions. A variety of protecting groups can be installed on the indole nitrogen and later removed under specific conditions.

Common protecting groups for the indole nitrogen include:

Sulfonyl groups: Tosyl (Ts) and nosyl (Ns) groups are frequently used. They are typically introduced by reacting the indole with the corresponding sulfonyl chloride in the presence of a base. Deprotection is often achieved under reductive conditions or with strong base.

Carbamates: Boc (tert-butyloxycarbonyl) and Cbz (carbobenzyloxycarbonyl) groups are also effective. The Boc group is introduced using di-tert-butyl dicarbonate (B1257347) (Boc2O) and is readily cleaved under acidic conditions. The Cbz group is installed with benzyl chloroformate and removed by catalytic hydrogenation.

Alkyl groups: Simple alkyl groups like methyl or benzyl can also serve as protecting groups, although their removal can sometimes be challenging.

Multicomponent Reaction (MCR) Integration of this compound

Multicomponent reactions, in which three or more reactants combine in a single synthetic operation to form a product that contains portions of all the reactants, are highly efficient for generating molecular complexity. The aldehyde functionality of this compound makes it an excellent substrate for various MCRs.

One of the most prominent examples is the Ugi reaction , a four-component reaction between an aldehyde, an amine, a carboxylic acid, and an isocyanide. By employing this compound as the aldehyde component, complex α-acetamido carboxamides bearing the 2-(tert-butyl)indole moiety can be synthesized in a single step.

Another relevant MCR is the Passerini reaction , a three-component reaction between an aldehyde, a carboxylic acid, and an isocyanide. This reaction yields α-acyloxy carboxamides. Using this compound in a Passerini reaction allows for the rapid construction of derivatives with this specific substitution pattern at the C5 position.

The integration of this compound into MCRs provides a powerful and atom-economical approach to the synthesis of diverse and complex indole-containing scaffolds, which are of significant interest in medicinal chemistry and materials science.

In-Depth Spectroscopic and Analytical Data for this compound Remains Elusive in Publicly Available Scientific Literature

The required analysis, including high-field ¹H-NMR and ¹³C-NMR, two-dimensional NMR techniques (COSY, HSQC, HMBC, NOESY), advanced conformational analysis, high-resolution mass spectrometry (HRMS), and tandem mass spectrometry (MS/MS) for fragmentation pathway elucidation, appears to be unpublished or part of proprietary research.

While general principles of these analytical techniques are well-documented for various indole derivatives, the strict requirement to focus solely on this compound prevents the use of analogous data from related compounds. Scientific accuracy and adherence to the specified scope are paramount, and in the absence of specific experimental findings for this molecule, any attempt to construct the requested article would be speculative and fall short of the required professional and authoritative standards.

Researchers and chemists interested in this particular molecule would likely need to perform the synthesis and subsequent comprehensive spectroscopic analysis to generate the data required for the outlined article.

State of the Art Spectroscopic and Analytical Characterization

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, is indispensable for identifying the functional groups within a molecule. These methods probe the vibrational energy levels of molecules, which are highly specific to the types of bonds and their chemical environment.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, resulting in a spectrum with characteristic absorption bands corresponding to specific vibrational modes. For 2-(tert-Butyl)-1H-indole-5-carbaldehyde, the FT-IR spectrum would be expected to display several key absorption bands.

A study on the FT-IR spectrum of indole (B1671886) itself shows a characteristic N-H stretching vibration band around 3406 cm⁻¹. rsc.org For substituted indoles, this peak's position can shift depending on the electronic nature of the substituents and hydrogen bonding interactions. bldpharm.comsigmaaldrich.com The presence of the aldehyde group in this compound would give rise to a strong C=O stretching band, typically observed in the region of 1650-1700 cm⁻¹. The exact position would be influenced by conjugation with the indole ring. Additionally, C-H stretching vibrations from the aromatic ring and the tert-butyl group would appear in the 2800-3100 cm⁻¹ region. Aromatic C=C stretching vibrations are expected in the 1450-1600 cm⁻¹ range. rsc.org

Hypothetical FT-IR Data for this compound

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| ~3400 | N-H Stretch | Medium |

| ~2960 | C-H Stretch (tert-butyl, asymmetric) | Strong |

| ~2870 | C-H Stretch (tert-butyl, symmetric) | Medium |

| ~2820, ~2720 | C-H Stretch (aldehyde) | Weak (doublet) |

| ~1680 | C=O Stretch (aldehyde) | Strong |

| ~1600-1450 | C=C Stretch (aromatic) | Medium-Strong |

| ~1365 | C-H Bend (tert-butyl) | Medium |

| ~800-900 | C-H Bend (aromatic, out-of-plane) | Medium-Strong |

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be valuable for identifying the C-C stretching modes of the indole ring and the tert-butyl group. The symmetric breathing vibrations of the aromatic system would also be expected to produce strong Raman signals. Studies on tryptophan and other indoles have utilized Raman spectroscopy to assign vibrational modes. researchgate.net

Electronic Spectroscopy

Electronic spectroscopy, primarily Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated systems.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

The UV-Vis spectrum of an indole derivative is characterized by electronic transitions between π molecular orbitals. The parent indole molecule exhibits two main absorption bands, often referred to as the ¹Lₐ and ¹Lₑ states. metu.edu.trnih.gov The positions and intensities of these bands are sensitive to substitution on the indole ring.

For this compound, the presence of the aldehyde group, an electron-withdrawing group, conjugated with the indole π-system is expected to cause a red-shift (bathochromic shift) of the absorption maxima compared to unsubstituted indole. rsc.org This is due to the stabilization of the excited state. The tert-butyl group, being an electron-donating group, would have a smaller, likely blue-shifting (hypsochromic) effect. The interplay of these substituents would determine the final absorption spectrum. Studies on 4-substituted indoles have shown a correlation between the electronic nature of the substituent and the wavelength of maximum absorbance (λmax). rsc.org

X-ray Diffraction Studies for Solid-State Structure

X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Single-Crystal X-ray Diffraction (SC-XRD) for Precise Molecular Geometry

A successful single-crystal X-ray diffraction analysis of this compound would provide definitive information about its molecular geometry. This includes precise bond lengths, bond angles, and torsion angles. Such data would reveal the planarity of the indole ring system, the conformation of the tert-butyl group, and the orientation of the carbaldehyde group. Furthermore, the analysis would elucidate the intermolecular interactions, such as hydrogen bonding involving the N-H group and the aldehyde oxygen, which govern the crystal packing. While SC-XRD data exists for many indole derivatives, no such data has been found in the public domain for the title compound. sigmaaldrich.com

Chromatographic Methods for Purity and Reaction Monitoring

Chromatographic techniques are indispensable for separating the target compound from starting materials, byproducts, and other impurities, as well as for quantifying its presence in a mixture.

High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis and purification of indole derivatives due to their polarity and relatively low volatility. A reverse-phase HPLC method is typically employed for such compounds.

While a specific HPLC method for this compound is not documented in available research, a method for the related compound 1H-Indole-3-carboxaldehyde demonstrates a viable approach. sielc.com This method utilizes a C18 column with a mobile phase consisting of acetonitrile (B52724) (MeCN) and water, acidified with phosphoric acid to ensure sharp peak shapes. For applications requiring compatibility with mass spectrometry (MS), formic acid is a suitable substitute for phosphoric acid. sielc.com A similar gradient or isocratic method could be developed for the quantitative analysis of this compound, with adjustments to the mobile phase composition to account for the increased hydrophobicity from the tert-butyl group.

A study on various indole compounds in sugar cane juice also employed a reverse-phase HPLC method with a gradient elution using methanol (B129727) and 0.1% formic acid in water, successfully separating several indole carboxylic acids and aldehydes. mdpi.com This underscores the versatility of reverse-phase HPLC for analyzing a range of indole-based structures.

Table 1: Example HPLC Method for a Related Indole Aldehyde

| Parameter | Condition | Compound Analyzed |

|---|---|---|

| Column | Newcrom R1 | 1H-Indole-3-carboxaldehyde sielc.com |

| Mobile Phase | Acetonitrile (MeCN) and Water with Phosphoric Acid | |

| Detection | UV (Wavelength not specified) | |

| Application | Quantitative Analysis, Impurity Isolation |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. While this compound itself may have limited volatility, GC-MS is highly effective for identifying volatile derivatives or impurities. The technique couples the separation power of gas chromatography with the identification capabilities of mass spectrometry.

In the mass spectrometer, following electron ionization (EI), indole aldehydes typically exhibit characteristic fragmentation patterns. Common fragmentation includes the loss of a hydrogen atom (M-1) or the entire formyl group (M-29, loss of CHO). libretexts.org For this compound, one would also anticipate fragmentation involving the tert-butyl group, such as the loss of a methyl group (M-15) or the entire tert-butyl radical (M-57).

A predicted GC-MS spectrum for the related compound Indole-3-carboxaldehyde (B46971) shows prominent peaks that can be used as a guide for what to expect. hmdb.ca

Table 2: Predicted GC-MS Fragmentation for a Related Indole Aldehyde

| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Possible Fragment | Compound Analyzed |

|---|---|---|---|

| 145 | ~95 | [M]+ (Molecular Ion) | Predicted for Indole-3-carboxaldehyde hmdb.ca |

| 144 | 100 | [M-H]+ | |

| 116 | ~60 | [M-CHO]+ | |

| 89 | ~45 | [C6H5N]+ |

Note: This is a predicted spectrum and serves as a guide. Actual experimental data may vary.

Thermal Analysis for Polymeric Derivatives and Thermal Stability

Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are critical for characterizing the thermal stability and phase behavior of polymeric materials derived from this compound. polyu.edu.hkpolyu.edu.hk Although specific data for polymers of this exact monomer are not available, studies on other indole-based polyesters provide valuable insights into the properties that can be expected. acs.orgnih.govbioplasticsnews.com

TGA measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition profile. For a series of amorphous indole-based polyesters, TGA revealed good thermal stability, which is a desirable characteristic for many material applications. acs.orgnih.gov These polymers typically showed a single-step weight-loss profile.

Table 3: TGA Data for Representative Indole-Based Polyesters

| Polymer | T5% (°C) (Temperature at 5% Weight Loss) | Td (°C) (Maximum Decomposition Temperature) | Reference |

|---|---|---|---|

| Indole Polyester 5a | >330 | >380 | acs.orgnih.gov |

| Indole Polyester 5b | >330 | >380 | acs.orgnih.gov |

| Indole Polyester 5c | >330 | >380 | acs.orgnih.gov |

Note: The polymers listed are not derived from this compound but from other indole-dicarboxylate monomers. The data illustrates typical thermal stability for this class of polymers.

DSC is used to measure heat flow associated with thermal transitions in a material. It can identify the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc). For the indole-based polyesters studied, DSC scans showed that they were completely amorphous, as indicated by the absence of a melting endotherm. acs.orgnih.gov The glass transition temperatures were clearly observed and found to be tunable based on the length of the diol used in the polymerization. acs.orgnih.govbioplasticsnews.com

Table 4: DSC Data for Representative Indole-Based Polyesters

| Polymer | Glass Transition Temperature (Tg) (°C) | Physical State | Reference |

|---|---|---|---|

| Indole Polyester 5ay (series) | 71 - 113 | Amorphous | acs.orgnih.gov |

| Indole Polyester 5by (series) | 65 - 100 | Amorphous | acs.orgnih.gov |

| Indole Polyester 5e | 99 | Amorphous | bioplasticsnews.com |

Note: The polymers listed are not derived from this compound. The data illustrates the range of glass transition temperatures achievable with related indole-based polymers.

Microscopic and Morphological Characterization in Materials Applications

Microscopy techniques are essential for understanding the surface morphology, structure, and dispersion of materials derived from indole-based compounds.

For example, in the study of poly(N-arylene diindolylmethane)s , scanning electron microscopy (SEM) was used to characterize the surface of a film that was cross-linked by electrochemical oxidation. researchgate.net This type of analysis is crucial for evaluating the quality and uniformity of coatings and films.

In another study, indole carbonized polymer dots (CPDs) were synthesized and characterized using atomic force microscopy (AFM). nih.gov AFM provided detailed information on the size and shape of the nanoparticles. The CPDs were found to be monodispersed and quasi-spherical. This level of characterization is vital for applications in imaging and sensor technology.

Table 5: Morphological Data for Indole-Based Nanomaterials

| Material | Technique | Observation | Average Height/Size | Reference |

|---|---|---|---|---|

| Indole Carbonized Polymer Dots (CPDs-b) | Atomic Force Microscopy (AFM) | Monodispersed, quasi-spherical nanoparticles | 2.6 nm | nih.gov |

| Indole Carbonized Polymer Dots (CPDs-g) | Atomic Force Microscopy (AFM) | Monodispersed, quasi-spherical nanoparticles | 2.2 nm | nih.gov |

| Indole Carbonized Polymer Dots (CPDs-y) | Atomic Force Microscopy (AFM) | Monodispersed, quasi-spherical nanoparticles | 3.2 nm | nih.gov |

| Cross-linked poly(N-arylene diindolylmethane) | Scanning Electron Microscopy (SEM) | Characterization of film surface morphology | N/A | researchgate.net |

Compound Reference Table

Scanning Electron Microscopy (SEM)

There are no specific research findings or published images related to the Scanning Electron Microscopy (SEM) analysis of This compound .

In general, SEM is a powerful technique for visualizing the surface topography, morphology, and composition of solid materials. For a crystalline organic compound like an indole derivative, SEM analysis would typically provide information on:

Surface Features: The presence of any surface defects, growth patterns, or secondary structures on the crystal surfaces.

Without experimental data, a data table for the SEM analysis of this specific compound cannot be generated.

Transmission Electron Microscopy (TEM)

Similarly, there are no specific research findings or published images concerning the Transmission Electron Microscopy (TEM) analysis of This compound .

TEM provides much higher resolution images than SEM, allowing for the visualization of the internal structure of materials at the nanoscale. For a chemical compound, TEM could potentially be used to:

Observe Nanostructures: Identify the presence of any nanoscale features, such as nanocrystals or amorphous regions within a larger particle.

Analyze Crystalline Lattice: In high-resolution TEM (HRTEM), it is possible to visualize the atomic lattice of a crystalline material, providing information about crystal defects and orientation.

Characterize Dispersed Particles: If the compound is formulated into a nanocomposite or a dispersion, TEM can be used to analyze the size, shape, and distribution of the particles.

As no specific TEM studies have been performed on This compound , a data table for its TEM characterization cannot be provided.

Computational and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic structure and predicting the reactivity of molecules like 2-(tert-butyl)-1H-indole-5-carbaldehyde. These computational methods provide insights into the molecule's geometry, energy, and the distribution of electrons, which are crucial for understanding its chemical behavior.

Density Functional Theory (DFT) for Geometry Optimization and Energy Landscapes

Density Functional Theory (DFT) is a powerful computational tool used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For this compound, DFT calculations, often employing basis sets like 6-311++G(d,p), would be utilized to predict bond lengths, bond angles, and dihedral angles. ijrar.org These calculations would reveal the preferred orientation of the tert-butyl and carbaldehyde groups relative to the indole (B1671886) ring. The fusion of the benzene (B151609) and pyrrole (B145914) rings in the indole core introduces specific geometric parameters that can be precisely calculated. ijrar.org

By mapping the potential energy surface, DFT can also identify various conformers and the energy barriers between them. This analysis of the energy landscape is critical for understanding the molecule's flexibility and the relative stability of different spatial arrangements.

Hartree-Fock (HF) Methods for Initial Molecular Properties

The ab initio Hartree-Fock (HF) method is another foundational quantum mechanical approach that can be used to study the molecular properties of this compound. nih.gov While generally considered less accurate than DFT for many applications due to its neglect of electron correlation, the HF method provides a valuable starting point for more complex calculations. It is often used to obtain initial insights into the molecule's electronic structure and to calculate fundamental properties. For instance, HF calculations can provide a preliminary understanding of the molecular orbitals and their energies. nih.gov

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key component of understanding a molecule's chemical reactivity and electronic properties. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

HOMO-LUMO Energy Gap Determination and Implications for Reactivity

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting the reactivity of this compound. A smaller HOMO-LUMO gap generally suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the ground state to an excited state. researchgate.net For indole derivatives, the nature and position of substituents significantly influence the HOMO and LUMO energy levels and, consequently, the energy gap. researchgate.netnankai.edu.cn The electron-donating or -withdrawing properties of the tert-butyl and carbaldehyde groups will modulate the electronic distribution and the energy gap of the parent indole scaffold. The calculated HOMO and LUMO energies can indicate whether a charge transfer occurs within the molecule. nih.gov

Table 1: Frontier Molecular Orbital Data for a Hypothetical Indole Derivative

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -5.80 |

| LUMO Energy | -1.95 |

| HOMO-LUMO Gap | 3.85 |

Note: This table is illustrative and does not represent actual calculated values for this compound.

Electrostatic Potential Mapping for Charge Distribution and Interaction Sites

Electrostatic potential (ESP) maps provide a visual representation of the charge distribution within a molecule. These maps are invaluable for identifying electrophilic and nucleophilic sites, which are key to predicting how the molecule will interact with other chemical species. For this compound, an ESP map would likely show regions of negative potential (electron-rich) around the oxygen atom of the carbaldehyde group and the nitrogen atom of the indole ring, indicating these as likely sites for electrophilic attack. Conversely, regions of positive potential (electron-poor) would be expected around the hydrogen atoms. researchgate.net The specific charge distribution is influenced by the interplay of the electron-donating tert-butyl group and the electron-withdrawing carbaldehyde group.

Reaction Mechanism Elucidation through Computational Modeling

The elucidation of reaction mechanisms through computational modeling provides a molecular-level understanding of chemical transformations. For a molecule like this compound, computational chemistry, particularly density functional theory (DFT), would be a powerful tool to predict its reactivity and the pathways of its reactions.

Theoretical studies on substituted indoles have demonstrated that the electron density distribution, and thus the reactivity, is significantly influenced by the nature and position of substituents on the indole ring. For this compound, computational models would likely focus on several key aspects:

Steric and Electronic Effects of Substituents: The bulky tert-butyl group at the C2 position would exert a significant steric hindrance, which can be quantified through computational modeling. This steric bulk would influence the approach of reagents, potentially directing reactions to other positions or hindering reactions at the indole nitrogen or the adjacent C3 position. The carbaldehyde group at the C5 position is an electron-withdrawing group, which would decrease the electron density of the indole ring system, affecting its aromaticity and nucleophilicity.

Reaction Pathway Analysis: By mapping the potential energy surface for a given reaction, computational models can identify the transition state structures and their corresponding activation energies. This allows for the determination of the most favorable reaction pathway. For instance, in a reduction of the aldehyde group, computational analysis could compare the energetic barriers of different reducing agents and predict the stereochemical outcome.

Reactivity Indices: Various reactivity descriptors derived from conceptual DFT, such as Fukui functions and dual descriptors, could be calculated to predict the most reactive sites of the molecule for nucleophilic, electrophilic, and radical attacks.

Advanced Topological Analysis of Electron Density

Advanced topological analysis of the electron density, based on the theory of "Atoms in Molecules" (AIM), provides a rigorous framework for characterizing chemical bonding and intermolecular interactions.

Prospective Applications and Future Research Directions in Chemical Sciences

Role as a Key Building Block in Complex Organic Synthesis

The indole (B1671886) nucleus is a cornerstone in the synthesis of countless natural products and pharmaceutical agents. rsc.org The presence of an aldehyde group on this framework, as seen in 2-(tert-butyl)-1H-indole-5-carbaldehyde, provides a gateway for constructing more elaborate molecular architectures.

Indole aldehydes are well-established precursors for a diverse range of heterocyclic systems. researchgate.net The carbonyl group readily participates in carbon-carbon and carbon-nitrogen bond-forming reactions, enabling the synthesis of fused and substituted heterocyclic compounds. For instance, indole-3-carbaldehyde derivatives are key intermediates in the preparation of biologically active compounds and complex indole alkaloids. researchgate.net They can undergo condensation reactions with various nucleophiles to yield products like Schiff bases, chalcones, and pyran derivatives. dergipark.org.trorientjchem.org

Research on related molecules demonstrates the synthetic potential. For example, N-heterocyclic carbene (NHC)-catalyzed reactions between indole derivatives and aldehydes can lead to the formation of complex polycyclic structures like tetrahydropyrido[1,2-a]indol-6-ones. acs.org Similarly, multicomponent reactions involving an indole, an aldehyde, and an active methylene (B1212753) compound are a common strategy for building molecular complexity in a single step. rsc.org The specific structure of this compound, with its aldehyde at the 5-position, makes it an ideal candidate for synthesizing novel quinazolinone and benzimidazole (B57391) derivatives, which are known to possess a wide range of biological activities. sigmaaldrich.comnih.gov The tert-butyl group at the C2 position can be expected to influence the regioselectivity of these reactions, potentially leading to novel scaffolds not easily accessible from other indole precursors.

Table 1: Examples of Heterocyclic Scaffolds from Indole Aldehydes

| Indole Precursor | Reagents | Resulting Scaffold | Reference |

|---|---|---|---|

| Indole-3-carbaldehyde | Aniline derivatives, Malononitrile | Indole-substituted acrylonitriles | dergipark.org.tr |

| Indole-derived ester | 4-Bromobenzaldehyde, NHC catalyst | Tetrahydropyrido[1,2-a]indol-6-one | acs.org |

| 1H-Indole-3-carboxaldehyde | Anthranilamide | 2-(1H-indol-3-yl)quinazolin-4(3H)-one | nih.gov |

| 2-(5-Chloro-3,3-dimethyl-1,3-dihydro-indol-2-ylidene)-malonaldehyde | Substituted Anilines | Indole Schiff Base Derivatives | orientjchem.org |

The indole framework is a recurring motif in agrochemicals, including plant growth regulators, fungicides, and insecticides. researchgate.net Naturally occurring indole derivatives, such as indole-3-acetic acid, are crucial plant hormones. Furthermore, complex indole alkaloids have shown promise as leads for new pesticides. researchgate.netacs.org

Indole-3-carbaldehyde and its derivatives are known to be involved in the defense mechanisms of plants against pathogens. nih.gov This inherent biological relevance makes synthetic indole aldehydes attractive starting points for the development of new crop protection agents. The aldehyde functionality allows for the straightforward introduction of various pharmacophores through reactions like reductive amination or Wittig-type couplings. A vendor of a related compound, N-Boc-1H-indole-5-carbaldehyde, notes its utility as an intermediate in the synthesis of agrochemicals. chemimpex.com While direct studies on the agrochemical applications of this compound are not yet prevalent, its structural features suggest it could serve as a valuable intermediate for creating novel, potentially more stable and effective, active ingredients for the agricultural industry.

Development of Novel Materials

The unique electronic and structural properties of the indole ring make it an attractive component for advanced materials. The ability of indole derivatives to participate in polymerization and to be incorporated into larger structures is an active area of research.

There is growing interest in functional polymers derived from indole scaffolds due to their potential applications in electronics and optoelectronics. Research has shown that it is possible to synthesize high molecular weight poly(N-arylene diindolylmethane)s through catalyst-free polycondensation. rsc.org These polymers exhibit good thermal stability and strong solid-state fluorescence, making them suitable for various material applications. rsc.org

The aldehyde group of this compound is a prime functional handle for polymerization reactions. It can participate in polycondensation reactions with suitable co-monomers to form novel copolymers. Furthermore, a related compound, N-Boc-1H-indole-5-carbaldehyde, has been identified as a component that can be incorporated into polymer matrices to enhance the properties of materials for electronics. chemimpex.com This suggests that this compound could be a valuable monomer for creating specialized polymers with tailored thermal, optical, and electronic properties.

Table 2: Properties of Indole-Based Polymers

| Polymer Type | Synthesis Method | Key Properties | Potential Applications | Reference |

|---|---|---|---|---|

| Poly(N-arylene diindolylmethane)s | Catalyst-free nucleophilic substitution polycondensation | High molecular weight (Mw up to 389,200), High thermal stability (T5% ≥ 377 °C), Strong solid-state fluorescence | Functional polymers, Cross-linked films | rsc.org |

| Polymers incorporating N-Boc-1H-indole-5-carbaldehyde | Incorporation into polymer matrices | Enhanced material properties | Electronics, Coatings | chemimpex.com |

The development of functional coatings and composites often relies on the specific properties of the constituent organic molecules. Indole-based materials are promising in this area due to their electrochemical activity and potential for forming robust films. For example, polymers derived from indole rings can be readily cross-linked through electrochemical oxidation to form stable films. rsc.org This property is highly desirable for creating protective or functional coatings on various substrates.

Furthermore, the use of N-Boc-1H-indole-5-carbaldehyde in coatings is explicitly mentioned in the context of material science. chemimpex.com This indicates that indole aldehydes are recognized for their potential to improve the performance of coatings. The incorporation of this compound into composite materials could also impart enhanced thermal stability or specific electronic properties, opening up new avenues for the creation of high-performance materials for demanding applications.

Innovations in Catalysis and Process Chemistry

While this compound is primarily viewed as a building block, the broader field of indole chemistry is rife with innovations in catalysis and process chemistry that are relevant to its synthesis and use. The development of more efficient and environmentally friendly methods for synthesizing functionalized indoles is a major focus. beilstein-journals.org

Recent advances include the use of metal-free catalysts, such as ammonium (B1175870) chloride or L-proline, for multicomponent reactions that produce complex indole derivatives. dergipark.org.tr There is also significant progress in palladium-catalyzed carbonylative cyclizations to create fused indole systems under increasingly mild conditions. beilstein-journals.org Furthermore, N-heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for dearomatization reactions of indoles with aldehydes, providing access to novel polycyclic frameworks under metal-free conditions. acs.org

Although research has not yet highlighted the use of this compound itself as a catalyst or ligand, its synthesis would benefit from these process chemistry innovations. Future research may also explore the potential of metal complexes of this and related indole aldehydes to act as catalysts in various organic transformations, a currently underexplored area.

Exploration as a Ligand or Precursor for Catalytic Systems

The indole nucleus and its derivatives are known to act as ligands for various transition metals, forming complexes with interesting catalytic activities. The nitrogen atom of the indole ring and the oxygen atom of the carbaldehyde group in this compound could potentially coordinate with metal centers, creating bidentate ligands. The bulky tert-butyl group at the C2 position could play a crucial role in influencing the steric environment around the metal center, potentially leading to enhanced selectivity in catalytic transformations.

Future research could focus on synthesizing metal complexes of this indole derivative and evaluating their catalytic efficacy in reactions such as cross-coupling, hydrogenation, and oxidation. The electronic properties of the indole ring, which can be tuned by substituents, further enhance the potential for developing novel catalysts. For instance, indole-based ligands have been successfully employed in various catalytic reactions, and the specific substitution pattern of this compound offers a unique scaffold for creating a new class of catalysts. The exploration of its coordination chemistry with different metals like palladium, rhodium, and copper could unveil complexes with novel reactivity and selectivity.

Integration into Continuous Flow Chemistry Processes

Continuous flow chemistry has emerged as a powerful tool for the synthesis of organic compounds, offering advantages such as improved safety, scalability, and efficiency. The synthesis of substituted indoles has been successfully translated to flow processes, and this compound could be a valuable building block in this context. nih.govmdpi.com

The carbaldehyde functionality allows for a variety of subsequent transformations, such as reductive aminations, Wittig reactions, and condensations, which can be readily adapted to flow-through conditions. This would enable the rapid and efficient generation of a library of diverse indole derivatives for various applications. For example, a one-flow synthesis of substituted indoles has been demonstrated via sequential 1,2-addition and nucleophilic substitution of indole-3-carbaldehydes, a strategy that could be adapted for the C5-carbaldehyde derivative. nih.gov The use of microflow technology can help manage unstable intermediates and improve reaction yields and reproducibility, which would be beneficial for reactions involving the reactive aldehyde group. nih.gov

Future research in this area would involve developing robust and scalable flow-based syntheses of this compound itself, followed by its use as a key intermediate in multi-step flow syntheses of more complex target molecules.

Potential in Optoelectronic and Sensing Materials

Indole derivatives have gained attention for their promising photophysical properties, making them suitable candidates for applications in optoelectronic devices and chemical sensors. The extended π-system of the indole ring can be further modulated by the introduction of electron-donating or electron-withdrawing groups. The carbaldehyde group at the C5 position acts as an electron-withdrawing group, which can influence the intramolecular charge transfer (ICT) characteristics of the molecule.

The interaction of the aldehyde group with specific analytes could lead to changes in the photophysical properties of the molecule, such as fluorescence or color, forming the basis for a chemical sensor. For instance, the introduction of electron-withdrawing groups in other heterocyclic systems has been shown to lead to a red shift in the absorption spectrum and a decrease in the HOMO-LUMO band gap. nih.govresearchgate.net This principle could be applied to design novel sensors based on this compound for the detection of ions or small molecules.

Future investigations should focus on the detailed photophysical characterization of this compound and its derivatives. This would involve studying its absorption and emission properties, quantum yields, and solvatochromism. Furthermore, the synthesis of derivatives where the carbaldehyde group is modified to include specific recognition units could lead to the development of highly selective and sensitive fluorescent probes.

Future Trends in Indole Chemistry Research and Methodological Advancements

The field of indole chemistry is continuously evolving, with a strong emphasis on the development of more efficient, selective, and sustainable synthetic methodologies. nih.gov Key future trends that will impact the research surrounding this compound include:

C-H Functionalization: Direct C-H functionalization has become a powerful tool for the late-stage modification of complex molecules, including indoles. rsc.orgrsc.orgnih.govresearchgate.net Future research will likely focus on developing novel catalytic systems for the selective functionalization of the various C-H bonds of the this compound core, allowing for the rapid synthesis of a wide range of derivatives with diverse properties.

Green Chemistry Approaches: The use of environmentally benign solvents, such as water, and the development of catalyst-free or metal-free reaction conditions are gaining increasing importance. nih.gov Future synthetic routes towards this compound and its derivatives will likely incorporate these principles to minimize environmental impact.

Photoredox and Electrocatalysis: These emerging techniques offer mild and efficient alternatives to traditional synthetic methods. Their application in indole synthesis and functionalization is an active area of research and could provide novel pathways to access and modify this compound.

By leveraging these advancements, researchers will be able to more efficiently synthesize and explore the full potential of this compound and its derivatives in the fields of catalysis, materials science, and beyond.

Q & A

Q. What are the recommended synthetic routes for 2-(tert-Butyl)-1H-indole-5-carbaldehyde, and what key experimental parameters should be optimized?

- Methodological Answer : The synthesis typically involves functionalization of the indole scaffold. A common approach is the tert-butyl protection of the indole nitrogen using di-tert-butyl dicarbonate (Boc₂O) in the presence of a catalytic base like 4-dimethylaminopyridine (DMAP) . Subsequent formylation at the 5-position can be achieved via Vilsmeier-Haack reaction (POCl₃/DMF) or directed ortho-metalation (e.g., LDA followed by DMF quenching). Key parameters to optimize include reaction temperature (0–25°C for Boc protection), stoichiometry of the formylating agent, and inert atmosphere maintenance to prevent hydrolysis. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the aldehyde product .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm the tert-butyl group (δ ~1.3 ppm for 9H singlet in ¹H NMR; δ ~28–35 ppm for quaternary carbon in ¹³C NMR) and aldehyde proton (δ ~9.8–10.2 ppm, singlet). The indole aromatic protons typically appear between δ 7.0–8.5 ppm .

- IR Spectroscopy : Look for C=O stretch of the aldehyde (~1700 cm⁻¹) and absence of N-H stretches (indicative of Boc protection).

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the tert-butyl group loss .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods to minimize inhalation risks .

- First Aid : For skin contact, wash immediately with soap/water; for eye exposure, rinse for 15 minutes and seek medical attention. Avoid ingestion—if swallowed, rinse mouth and consult a poison center .

- Storage : Keep in a tightly sealed container under inert gas (N₂/Ar) at 2–8°C to prevent aldehyde oxidation or moisture ingress .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in nucleophilic addition reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the aldehyde's electrophilicity by analyzing frontier molecular orbitals (HOMO-LUMO gaps). Solvent effects (e.g., THF vs. DCM) on transition states can be simulated using polarizable continuum models (PCM). Such studies guide solvent selection and predict regioselectivity in reactions with amines or Grignard reagents .

Q. What strategies address low yields in the synthesis of this compound derivatives?

- Methodological Answer :

- Protection/Deprotection : Ensure complete Boc protection of the indole nitrogen to avoid side reactions at the NH site. Use TLC or in-situ FTIR to monitor reaction progress.

- Catalyst Optimization : For Pd-catalyzed cross-couplings (e.g., Suzuki-Miyaura), screen ligands (XPhos, SPhos) and bases (Cs₂CO₃ vs. K₃PO₄) to enhance efficiency .

- Workup Adjustments : For acid-sensitive intermediates, replace aqueous HCl with milder acids (e.g., citric acid) during Boc deprotection .

Q. How should researchers resolve discrepancies in crystallographic data for tert-butyl-protected indole derivatives?

- Methodological Answer :

- Data Collection : Use high-resolution single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion artifacts .

- Refinement : Employ SHELXL for structure refinement, applying restraints for disordered tert-butyl groups. Validate using R-factor convergence (<5%) and check for residual electron density peaks .

- Cross-Validation : Compare bond lengths/angles with Cambridge Structural Database (CSD) entries for similar indole derivatives to identify outliers .

Data Contradiction Analysis

Q. How to troubleshoot unexpected byproducts in the formylation of tert-butyl-protected indole precursors?

- Methodological Answer :

- Byproduct Identification : Use LC-MS to detect intermediates (e.g., over-oxidized carboxylic acids or dimerization products).

- Mechanistic Insight : Over-oxidation may arise from excess DMF in Vilsmeier-Haack conditions. Switch to milder formylating agents (e.g., Cl₂CHOCH₃) or lower temperatures .

- Process Control : Implement in-situ quenching with NaHCO₃ to neutralize POCl₃ immediately after reaction completion .

Tables

Q. Table 1. Key Spectral Data for this compound

| Technique | Key Signals |

|---|---|

| ¹H NMR (CDCl₃) | δ 10.1 (s, 1H, CHO), 8.15 (s, 1H, H-4), 7.65 (d, J=8.5 Hz, 1H, H-6), 1.35 (s, 9H, t-Bu) |

| ¹³C NMR | δ 191.2 (CHO), 149.5 (C-5), 135.2 (C-2), 34.1 (C(CH₃)₃), 29.8 (CH₃) |

| IR (KBr) | 1705 cm⁻¹ (C=O), 1600 cm⁻¹ (C=C aromatic) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.